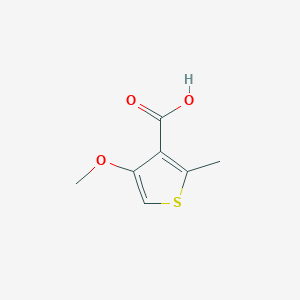
4-Methoxy-2-methylthiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-methylthiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with a methoxy group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 4-Methoxy-2-methylthiophene-3-carboxylic acid, can be achieved through various methods. One common approach is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-2-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
4-Methoxy-2-methylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-methylthiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, they may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to prevent cancer cell proliferation .
Comparaison Avec Des Composés Similaires
3-Methyl-2-thiophenecarboxylic acid: Similar structure but lacks the methoxy group at the 4-position.
4-Methyl-2-thiophenecarboxylic acid: Similar structure but lacks the methoxy group at the 4-position.
Uniqueness: 4-Methoxy-2-methylthiophene-3-carboxylic acid is unique due to the presence of both a methoxy group and a methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its utility in organic synthesis.
Propriétés
Numéro CAS |
87675-98-7 |
|---|---|
Formule moléculaire |
C7H8O3S |
Poids moléculaire |
172.20 g/mol |
Nom IUPAC |
4-methoxy-2-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H8O3S/c1-4-6(7(8)9)5(10-2)3-11-4/h3H,1-2H3,(H,8,9) |
Clé InChI |
RFTCWUMESAVODJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CS1)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


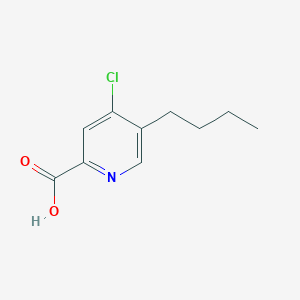
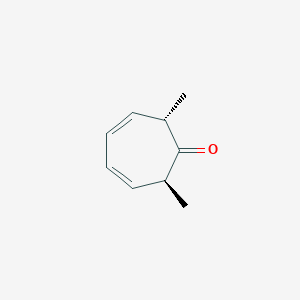
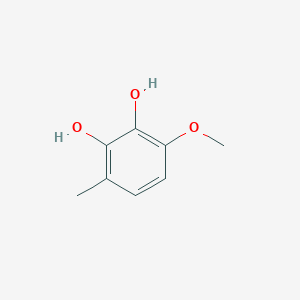
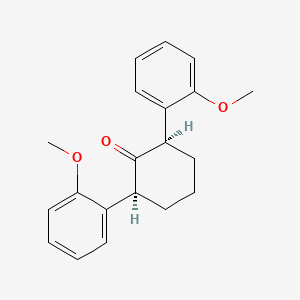
![8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14401939.png)
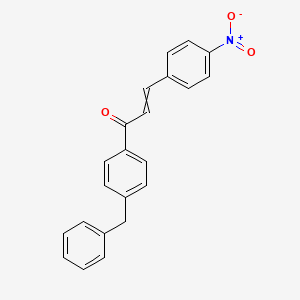



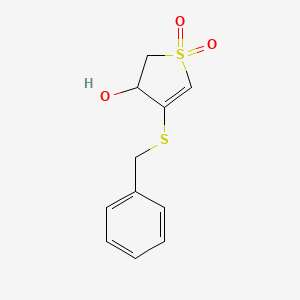
![2-[(3-Nitropyridin-2-yl)amino]benzamide](/img/structure/B14401969.png)
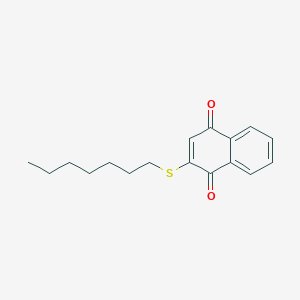

![(6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14401983.png)
